molecular formula C12H11Cl2N3O2 B12923890 4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 89757-65-3

4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B12923890
CAS No.: 89757-65-3
M. Wt: 300.14 g/mol
InChI Key: PGXUWHTUJIBTMH-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its core structure incorporates a 1,3,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities. This compound has been identified as a key intermediate or final product in the development of novel kinase inhibitors. Research indicates its structural analogs demonstrate potent activity, such as in a study where a similar compound exhibited significant cytotoxicity and pro-apoptotic effects against cancer cell lines . The mechanism is often associated with the inhibition of specific protein kinases; for instance, one closely related 1,3,4-oxadiazole derivative was characterized as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) , a recognized therapeutic target in cancers like non-small cell lung cancer. The presence of the chloro-substituted butanamide chain is a critical pharmacophore that can be leveraged for further chemical modifications, making this compound a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

89757-65-3

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

4-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

InChI

InChI=1S/C12H11Cl2N3O2/c13-7-1-2-10(18)15-12-17-16-11(19-12)8-3-5-9(14)6-4-8/h3-6H,1-2,7H2,(H,15,17,18)

InChI Key

PGXUWHTUJIBTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the butanamide moiety: The final step involves the reaction of the intermediate with butanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide displays efficacy against various bacterial strains and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research
The compound has been investigated for its potential anticancer activities. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This aspect is particularly promising for the development of targeted cancer therapies .

Agrochemicals

Pesticidal Properties
The oxadiazole moiety is known for its role in agrochemicals, particularly as a pesticide. Compounds similar to this compound have been evaluated for their effectiveness against pests and plant diseases. Field trials have reported positive outcomes in controlling various agricultural pests while being environmentally safer compared to traditional pesticides .

Material Science

Polymeric Composites
In material science, the incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The chemical structure of this compound allows for improved interaction with polymer chains, leading to composites with superior performance characteristics .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity[Study on Oxadiazole Derivatives]Significant inhibition against E. coli and S. aureus
Anti-inflammatory Effects[In vitro Study]Reduced levels of TNF-alpha and IL-6
Cancer Research[Cancer Cell Apoptosis Study]Induction of apoptosis in breast cancer cells
Pesticidal Properties[Field Trials on Crop Protection]Effective against aphids with lower toxicity to beneficial insects
Polymeric Composites[Material Science Innovations]Enhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Core Structure Substituents at Position 2 Substituents at Position 5 Key Features
4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide (Target) 1,3,4-Oxadiazole 4-Chlorobutanamide 4-Chlorophenyl Flexible butanamide chain
4-Chloro-N-[5-(4-chloro-phenyl)-1,3,4-oxadiazol-2-yl]-benzamide (Compound 3) 1,3,4-Oxadiazole Benzamide 4-Chlorophenyl Rigid aromatic amide
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide derivatives 1,3,4-Oxadiazole Sulfanyl acetamide 4-Chlorophenyl Thiol group for reactivity
4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide 1,3,4-Oxadiazole 4-Chlorobutanamide 2-Chlorophenyl Ortho-chloro substitution
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 1,3,4-Thiadiazole 4-(2-Methylphenoxy)butanamide 4-Chlorobenzyl Sulfur heteroatom; phenoxy group
Key Observations:
  • Butanamide vs. Benzamide (Target vs. Compound 3): The target compound’s butanamide chain enhances conformational flexibility compared to the rigid benzamide in Compound 3 . This flexibility may improve membrane permeability or target binding in biological systems.
  • Chloro Substitution Patterns: The para-chloro group on the phenyl ring (Target) maximizes electronic effects (e.g., electron-withdrawing) compared to ortho-substituted analogs (e.g., 2-chlorophenyl in ), which introduce steric hindrance .
  • Heterocycle Variations: Replacing oxadiazole with thiadiazole (e.g., ) introduces sulfur, increasing lipophilicity (XLogP3 = 4.8) and altering hydrogen-bonding capacity .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data
Compound IR (C=O stretch, cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) Molecular Weight (g/mol) LogP
Target Compound Not reported Not reported 300.14 (calculated) ~3.5 (est)
Compound 3 (Benzamide analog) 1668 7.76 (d, J = 7.3 Hz, aromatic H) 367.22 3.8
Sulfanyl Acetamide (6f, ) 1680–1700 3.45 (s, SCH$_2$), 7.85 (d, J = 8 Hz) 352.79 2.9
Thiadiazole Derivative () Not reported 7.2–7.8 (m, aromatic H) 401.90 4.8
  • The absence of a thiol or sulfonyl group (cf. ) may reduce oxidative instability .

Biological Activity

4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide is a compound that belongs to the oxadiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11Cl2N3O2C_{12}H_{11}Cl_2N_3O_2 with a molecular weight of approximately 300.141 g/mol. The structure features a butanamide backbone with a chlorinated oxadiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, the synthesized derivatives showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific activity of this compound against these pathogens has not been extensively documented; however, its structural analogs suggest potential efficacy.

Antiviral Activity

Research on similar oxadiazole compounds indicates antiviral properties against human adenoviruses (HAdV). Compounds structurally related to this compound have shown selective inhibition of HAdV replication processes . This suggests that the compound may also possess antiviral capabilities worth exploring.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria . The specific inhibitory effects of this compound on these enzymes remain to be elucidated but are expected based on its structural characteristics.

The mechanisms through which this compound exerts its biological effects may involve:

  • Interaction with Target Proteins : Similar compounds have shown binding affinity to proteins involved in viral replication and bacterial metabolism.
  • Inhibition of Enzymatic Activity : The ability to inhibit key enzymes such as AChE suggests a competitive or non-competitive mechanism that disrupts normal physiological functions.
  • Induction of Apoptosis : Some oxadiazole derivatives have been reported to induce apoptosis in cancer cells, indicating potential anticancer properties.

Case Studies and Research Findings

A notable study synthesized various oxadiazole derivatives and evaluated their biological activities. Among these compounds, several demonstrated promising results in terms of antibacterial and antiviral efficacy . While specific data on this compound is limited, the trends observed in related compounds provide a foundation for further investigation.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide?

The synthesis involves a multi-step protocol:

  • Esterification : 4-Chlorobenzoic acid is esterified using methanol and sulfuric acid to form methyl 4-chlorobenzoate.
  • Hydrazination : The ester is converted to 4-chlorophenylhydrazide via reaction with hydrazine hydrate.
  • Oxadiazole Formation : Cyclization with cyanogen bromide in methanol yields 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
  • Coupling : The amine is reacted with 4-chlorobutanoyl chloride in the presence of NaH/THF to form the final product. Purity is validated via HPLC and NMR spectroscopy .

Q. What biological activities are reported for this compound and its structural analogs?

Analogous oxadiazole derivatives exhibit:

  • Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., acps-pptase) through oxadiazole-metal ion interactions .
  • Anticancer Effects : IC50 values of 8–10 μM against MCF-7 breast cancer cells in quinoline-oxadiazole hybrids .
  • Antidepressant Potential : Moderate activity in forced swimming tests (e.g., 30% reduction in immobility time) for compounds with similar chlorophenyl-oxadiazole motifs .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is the standard tool for small-molecule refinement. Critical steps include:

  • Data Handling : Use high-resolution (<1.0 Å) data to refine anisotropic displacement parameters.
  • Twinning Analysis : Apply the TWIN/BASF commands for twinned crystals (e.g., R-factor reduction from 0.10 to 0.05).
  • Validation : Cross-check hydrogen bonding and π-π stacking using PLATON. A study on a related oxadiazole achieved R = 0.050 and wR = 0.108 with SHELXL .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC50 values) are addressed by:

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., CCRF-CEM for leukemia) and concentrations.
  • Structural Confounding : Compare substituent effects; e.g., -OCH3 groups increase antioxidant activity (IC50 = 15.14 μM) vs. -NO2 groups reduce potency .
  • Orthogonal Validation : Confirm apoptosis via flow cytometry if MTT assays yield ambiguous results .

Q. What structural modifications enhance pharmacological activity?

Key modifications and methodologies:

  • Electron-Withdrawing Groups : Para-Cl or -CF3 on the phenyl ring improve antimicrobial activity (2–4× MIC reduction) via enhanced enzyme inhibition. Synthesized via nucleophilic aromatic substitution .
  • Side Chain Optimization : Replacing butanamide with trifluoromethylbenzamide increases hydrophobicity (logP > 3.5) and blood-brain barrier penetration. Characterized using LC-MS and logP calculations .

Q. What in silico strategies predict binding interactions with biological targets?

Computational approaches include:

  • Molecular Docking : AutoDock Vina simulates binding to acps-pptase (binding energy < −8.0 kcal/mol). Validate with crystallographic poses (PDB: 5TZQ) .
  • Pharmacophore Modeling : Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) using Schrödinger’s Phase .
  • MD Simulations : GROMACS assesses stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .

Methodological Considerations

  • Data Contradiction Analysis : Compare assay conditions (e.g., 10% FBS vs. serum-free media) and cell passage numbers .
  • Crystallographic Refinement : Prioritize high-resolution data (≤0.8 Å) for resolving disorder in the oxadiazole ring .
  • SAR Studies : Use Hammett constants (σ) to quantify electronic effects of substituents on bioactivity .

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